1-[2-(2-pyridinyl)ethyl]-4-Piperidinone
Description
1-[2-(2-Pyridinyl)ethyl]-4-piperidinone is a heterocyclic compound featuring a piperidine ring with a ketone group at the 4-position and a 2-pyridinyl-substituted ethyl chain at the 1-position. This structure combines the rigidity of the piperidine ring with the aromatic and hydrogen-bonding capabilities of the pyridine moiety, making it a versatile scaffold in medicinal chemistry.
Properties
CAS No. |
41661-58-9 |
|---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-(2-pyridin-2-ylethyl)piperidin-4-one |
InChI |
InChI=1S/C12H16N2O/c15-12-5-9-14(10-6-12)8-4-11-3-1-2-7-13-11/h1-3,7H,4-6,8-10H2 |
InChI Key |
SPTQKBOLERELTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)CCC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Alkylation of 4-Piperidinone Precursors
A common and efficient approach to prepare 1-[2-(2-pyridinyl)ethyl]-4-piperidinone involves the alkylation of commercially available 4-piperidinone monohydrate hydrochloride with 2-(2-pyridinyl)ethyl halides or sulfonates.
- Procedure: The alkylation is typically carried out by reacting 4-piperidinone monohydrate hydrochloride with 2-(2-pyridinyl)ethyl bromide or methanesulfonate in the presence of a base such as cesium carbonate.
- Solvent: Aprotic solvents like methylene chloride or acetonitrile are commonly used.
- Yield: This method provides the N-substituted piperidinone in high yields (around 85-90%).
- Example: A similar alkylation was reported for 4-piperidinone with 2-(thiophen-2-yl)ethyl methanesulfonate, yielding the corresponding N-substituted piperidinone in 90% yield, indicating the applicability of this method to heteroaryl ethyl substituents such as 2-pyridinyl.
Reductive Amination and Subsequent Functionalization
Following the alkylation, further functionalization can be achieved by reductive amination of the ketone group on the piperidinone ring.
- Reagents: Sodium triacetoxyborohydride is commonly used as the reducing agent in the presence of an amine (e.g., aniline) and acetic acid as a catalyst.
- Outcome: This step converts the ketone to the corresponding amine, providing valuable intermediates for further derivatization.
- Yields: High yields (above 85%) are reported, demonstrating the efficiency of this approach.
Catalytic Hydrogenation and Cyclization Approaches
Advanced synthetic routes involve catalytic hydrogenation and cyclization strategies:
- Palladium- or Rhodium-Catalyzed Hydrogenation: These methods enable the transformation of pyridine rings into piperidine rings or the selective reduction of unsaturated intermediates to piperidinones with high stereoselectivity.
- One-Pot Functionalization: Combining hydrogenation with other reactions such as Suzuki–Miyaura coupling allows the synthesis of functionalized piperidinones in fewer steps.
- Chemoselectivity: Selective reduction of the pyridine ring while retaining other functional groups is achievable under optimized conditions.
Organophotocatalyzed One-Step Synthesis
A novel organophotocatalyzed [1 + 2 + 3] cyclization strategy has been developed to synthesize substituted 2-piperidinones in one step from simple alkenes, ammonia sources, and acrylates under visible light irradiation.
- Mechanism: Involves radical cation intermediates generated by photocatalyst excitation, followed by radical addition and intramolecular lactamization.
- Scope: Compatible with various alkenes, including heteroaryl-substituted alkenes, potentially allowing the synthesis of this compound derivatives.
- Yields: Moderate to good yields (around 50-60%) reported for complex substrates.
Summary Table of Preparation Methods
Research Discoveries and Notes
- The alkylation approach using 2-(2-pyridinyl)ethyl halides is well-established and provides a reliable route to the target compound with high purity and yield.
- The double aza-Michael reaction offers a versatile platform for synthesizing a range of 2-substituted 4-piperidinones, and its adaptability to heteroaryl substituents is promising for the target compound.
- Catalytic hydrogenation methods allow for stereoselective synthesis and functional group tolerance, which is crucial for complex molecule assembly.
- The emerging organophotocatalytic methods represent a green and efficient alternative, enabling one-step synthesis under mild conditions.
- Stability studies indicate that intermediates such as dienols and divinyl ketones can be stored at 4 °C for several weeks without degradation, facilitating practical synthesis workflows.
Chemical Reactions Analysis
1-[2-(2-pyridinyl)ethyl]-4-Piperidinone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding N-oxide.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinyl group can be replaced with other functional groups under appropriate conditions. Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents depending on the desired transformation.
Scientific Research Applications
1-[2-(2-pyridinyl)ethyl]-4-Piperidinone has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme interactions and as a building block for biologically active molecules.
Mechanism of Action
The mechanism of action of 1-[2-(2-pyridinyl)ethyl]-4-Piperidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include binding to active sites or allosteric sites, leading to modulation of the target’s activity .
Comparison with Similar Compounds
Key Observations :
- Pyridinyl vs. Aryl Substituents: The 2-pyridinyl group in the target compound may improve water solubility compared to purely hydrophobic groups like benzyl (logP ~2.1 vs. ~2.5).
- Oxime Derivatives: Addition of an oxime group (e.g., 1-[2-(4-Methoxyphenyl)ethyl]-4-piperidinone oxime) increases molecular weight and polarity (PSA = 45.06 Ų), which may improve CNS activity .
- Ester vs. Ketone : Ethyl 2-(piperidin-4-yl)acetate exhibits lower logP (0.44) and higher GI absorption, suggesting better oral bioavailability than ketone-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
